molecular formula C10H16OSi B106771 Benzyloxytrimethylsilane CAS No. 14642-79-6

Benzyloxytrimethylsilane

Cat. No.: B106771
CAS No.: 14642-79-6
M. Wt: 180.32 g/mol
InChI Key: AOKMFXQCRBQJOP-UHFFFAOYSA-N
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Description

Benzyl trimethylsilyl ether is a silyl ether that is benzyl alcohol in which the hydroxyl hydrogen is replaced by a trimethylsilyl group. It is a silyl ether and a member of benzenes. It derives from a benzyl alcohol.

Scientific Research Applications

  • Synthesis of Iminosugars : Benzyloxytrimethylsilane plays a crucial role in the synthesis of iminosugars, which are potent inhibitors of enzymes involved in lysosomal storage disorders like Gaucher and Krabbe diseases. This synthesis involves the diastereoselective addition of allyltrimethylsilane to glycopyranosylamine, where this compound acts as a protective group, facilitating the functionalization of the iminosugars using reactions such as metathesis or oxidation (Biela et al., 2013).

  • Deoxygenation of Unsymmetrical 1,2-Dicarbonyl Compounds : In a novel approach, this compound, in combination with chlorotrimethylsilane and sodium iodide, has been used for the selective reduction of unsymmetrical 1,2-diketones. This method has been successful in reducing benzil derivatives with high α-regioselectivity at room temperature (Yuan et al., 2016).

  • Synthesis of Homoallyl Benzyl Ethers : this compound has been found effective in the iodine-catalyzed one-pot synthesis of homoallyl benzyl ethers. The process involves a three-component condensation of aldehydes, this compound, and allyltrimethylsilane, yielding moderate to high yields under mild conditions (Kataki & Phukan, 2009).

  • Activation of Organotrimethylsilanes in Addition Reactions : The use of this compound and other trimethylsilanes has been established in addition reactions, where they act as carbanion equivalents for synthesis. These reactions are achieved at room temperature, offering a broad scope for the utilization of this compound and similar compounds (Das & O’Shea, 2014).

Safety and Hazards

Benzyloxytrimethylsilane is a combustible liquid . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of fire, use water spray, foam, carbon dioxide, or dry chemical to extinguish .

Properties

IUPAC Name

trimethyl(phenylmethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16OSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKMFXQCRBQJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333864
Record name Benzyloxytrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14642-79-6
Record name Benzyloxytrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyloxytrimethylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5.50 g (51.0 mmol) of chlorotrimethylsilane were added dropwise to a solution of 5.00 g (46.0 mmol) of benzyl alcohol and 4.20 g (51.0 mmol) of 1-methylimidazole while stirring at 0° C. The reaction mixture was stirred for a further 30 minutes at 0° C. and for 5 minutes at 80° C., resulting in the formation of a liquid two-phase mixture. The upper phase was separated off to give 7.30 g (theory: 8.29 g) of benzyl trimethylsilyl ether as a colorless oil having a purity of 99% (GC).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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